![molecular formula C19H12FN3OS B2479815 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-63-0](/img/structure/B2479815.png)
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Applications De Recherche Scientifique
Antituberculosis Activity and GyrB Inhibition One significant application of structurally related compounds involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Research by Jeankumar et al. (2013) highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating promising antituberculosis activity and minimal cytotoxicity. This suggests the potential of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide analogs in TB treatment research, providing a foundation for further exploration in combating bacterial resistance (Jeankumar et al., 2013).
Peripheral Benzodiazepine Receptor (PBR) Imaging Fookes et al. (2008) developed fluoroethoxy and fluoropropoxy substituted compounds for selective and high-affinity imaging of peripheral benzodiazepine receptors (PBRs), which are crucial in neurodegenerative disorder studies. These compounds, including radiolabeled versions, demonstrated potential as imaging agents for PBR expression, indicating the relevance of fluoro-substituted benzamide derivatives in neuroscientific research (Fookes et al., 2008).
PARP Inhibition for Cancer Treatment Penning et al. (2010) identified phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, showcasing significant potency and efficacy. This includes compounds with 2-fluoro-4-(pyrrolidin-2-yl)phenyl features, emphasizing the compound's utility in developing cancer therapeutics due to its ability to inhibit PARP enzymes, a key target in oncology (Penning et al., 2010).
Antiviral Drug Discovery De Clercq's review (2009) on antiviral drug discovery encompasses various compound classes, including thiazolo and benzimidazole derivatives. While not directly mentioning this compound, the discussion on thiazolo derivatives' role in antiviral strategies highlights the broader context of fluoro-substituted benzamides in antiviral research (De Clercq, 2009).
Antimicrobial Activity Sathe et al. (2011) explored the antimicrobial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against microbes. This study underscores the potential antimicrobial applications of compounds structurally related to this compound, encouraging further research in antimicrobial agent development (Sathe et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .
Biochemical Pathways
By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer. This pathway is involved in cell cycle progression, growth, and survival. Inhibition of PI3K leads to decreased AKT phosphorylation and reduced downstream signaling, which can result in decreased cell proliferation and survival .
Result of Action
The inhibition of PI3K by this compound results in decreased cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often upregulated . This makes it a potential candidate for cancer therapeutics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the interaction of Hg (II) ions with the Py 2 TTz ligand in the compound was found to cause changes in fluorescence emission
Propriétés
IUPAC Name |
2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARYMYDRHQVTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

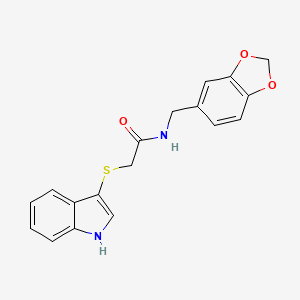
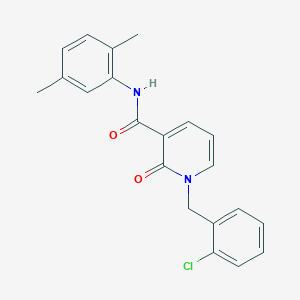

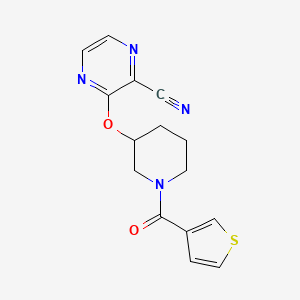
![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)
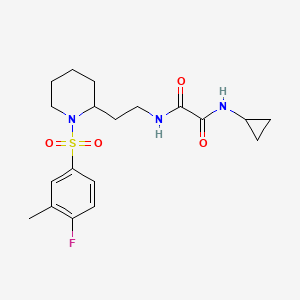
![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)
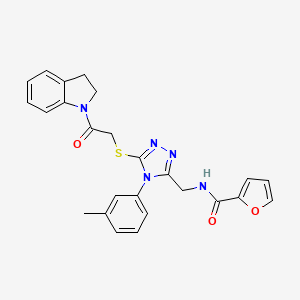
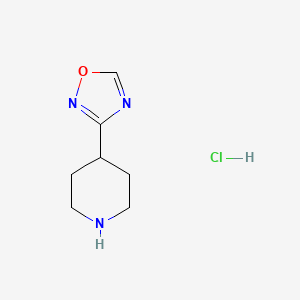
![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)
![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)
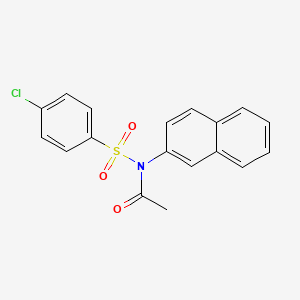

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)